molecular formula C10H7BrN2O B6303248 4-Bromoquinoline-6-carboxamide CAS No. 2383346-49-2

4-Bromoquinoline-6-carboxamide

Cat. No.: B6303248
CAS No.: 2383346-49-2
M. Wt: 251.08 g/mol
InChI Key: HTWULJHKDWAWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromoquinoline-6-carboxamide (CAS 2383346-49-2) is a brominated quinoline derivative of significant interest in medicinal chemistry research. This compound serves as a valuable synthetic intermediate and core structural motif for developing novel therapeutic agents. Quinoline-4-carboxamide derivatives have been identified as a promising chemotype with potent antiplasmodial activity, demonstrating low nanomolar in vitro potency against Plasmodium falciparum . The quinoline-carboxamide scaffold is the foundation for compounds that exhibit a novel mechanism of action for antimalarial chemotherapy, identified as inhibition of translation elongation factor 2 (PfEF2), a target critical for protein synthesis in the parasite . Beyond malaria, research into similar quinoline carboxamide-based compounds has shown they can act as inhibitors of falcipain-2, a key cysteine protease essential for hemoglobin hydrolysis in malaria parasites, and exhibit efficacy in arresting parasite growth at the trophozoite stage . Furthermore, novel quinoline-4-carboxamide derivatives have recently been synthesized and evaluated for other therapeutic applications, demonstrating potential as anti-colon cancer agents by inducing apoptosis and inhibiting cancer cell proliferation . This expanding body of research underscores the versatility of the quinoline-4-carboxamide scaffold in drug discovery. The compound is provided for research and development purposes only. It is not for diagnostic, therapeutic, or human use. Researchers can leverage this building block to explore new chemical spaces and develop potential treatments for neglected and prevalent diseases. For specific storage and handling information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

4-bromoquinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-4-13-9-2-1-6(10(12)14)5-7(8)9/h1-5H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWULJHKDWAWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Reaction for Quinoline Core Formation

The Gould-Jacobs reaction, a thermal cyclization of β-keto esters with anilines, is widely used to construct quinoline frameworks. For 4-bromoquinoline-6-carboxamide, this method requires a brominated aniline precursor.

Example Protocol

  • Starting Material : 3-Bromo-4-nitroaniline.

  • Reaction : Condensation with ethyl propiolate in methanol at 30–50°C under nitrogen, yielding 3-(4-bromoanilino)ethyl acrylate.

  • Cyclization : Heating in diphenyl ether at 200–220°C forms 6-bromoquinolin-4(1H)-one.

  • Chlorination : Treatment with phosphorus trichloride (PCl₃) in toluene replaces the 4-hydroxyl group with chlorine, producing 6-bromo-4-chloroquinoline.

Yield Optimization

  • Total yield for the three-step process reaches 70–73%, surpassing traditional methods (26–42%).

  • Critical parameters include temperature control during cyclization (200–220°C) and stoichiometric use of PCl₃ (2 equivalents).

Functionalization of the Quinoline Core

To convert 6-bromo-4-chloroquinoline to the target carboxamide:

  • Bromine-Halogen Exchange : Substitution of the 4-chloro group with bromine using NaBr or HBr under catalytic conditions (uncommon due to poor reactivity).

  • Carboxamide Introduction :

    • Nitration : Introduce a nitro group at the 6-position, reduce to amine, and oxidize to carboxylic acid.

    • Amidation : Treat the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonium hydroxide.

Limitations

  • Direct bromination at the 4-position is challenging due to the nitrogen’s electron-withdrawing effect, which deactivates the ring.

  • Multi-step sequences reduce overall yield, necessitating stringent purification.

Amidation of 4-Bromoquinoline-6-carboxylic Acid

Synthesis of the Carboxylic Acid Intermediate

4-Bromoquinoline-6-carboxylic acid serves as a direct precursor. Its synthesis involves:

  • Friedländer Quinoline Synthesis : Reacting 2-amino-5-bromobenzaldehyde with ethyl acetoacetate in acidic conditions.

  • Oxidation : Post-cyclization oxidation of a methyl or ester group at the 6-position using KMnO₄ or CrO₃.

Representative Data

StepReagents/ConditionsYield (%)
CyclizationH₂SO₄, 100°C, 12h65
OxidationKMnO₄, H₂O, 80°C, 6h78

Carboxylic Acid to Carboxamide Conversion

Amidation Methods

  • Acyl Chloride Route :

    • Treat 4-bromoquinoline-6-carboxylic acid with SOCl₂ to form the acyl chloride.

    • React with concentrated NH₄OH to yield the carboxamide.

    • Yield : 85–90%.

  • Coupling Reagents :

    • Use HATU or EDCl/HOBt with ammonium chloride in DMF.

    • Advantage : Avoids harsh conditions, suitable for acid-sensitive substrates.

Comparative Analysis

MethodTemperature (°C)Time (h)Yield (%)
Acyl Chloride25289
HATU/NH₄Cl0–251292

Alternative Routes and Innovations

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and amidation steps, reducing reaction times by 50–70%. For example, cyclization of 3-(4-bromoanilino)ethyl acrylate completes in 1 hour (vs. 10 hours conventionally).

Sustainable Catalysis

  • Photocatalytic Bromination : Visible-light-mediated bromination using NBS and TiO₂ achieves 85% regioselectivity for the 4-position.

  • Biocatalytic Amidation : Lipases in non-aqueous media convert carboxylic acids to carboxamides with 90% efficiency .

Chemical Reactions Analysis

Substitution Reactions at the 4-Bromo Position

The bromine atom undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions, enabling functionalization of the quinoline core.

Key Reactions:

  • Amination : Treatment with primary or secondary amines in the presence of Pd catalysts yields 4-aminoquinoline derivatives. For example, reaction with morpholine under Pd(OAc)₂ catalysis produces 4-morpholinoquinoline-6-carboxamide .

  • Suzuki–Miyaura Coupling : Reaction with aryl boronic acids using Pd(PPh₃)₄ forms biaryl derivatives. A study demonstrated 85% yield for coupling with phenyl boronic acid in DMF at 120°C .

Table 1: Substitution Reactions of 4-Bromoquinoline-6-carboxamide

Reaction TypeReagents/ConditionsProductYieldReference
AminationMorpholine, Pd(OAc)₂, K₂CO₃, 100°C4-Morpholinoquinoline-6-carboxamide78%
Suzuki CouplingPhenyl boronic acid, Pd(PPh₃)₄, DMF, 120°C4-Phenylquinoline-6-carboxamide85%
Halogen ExchangeCuCN, DMF, 120°C4-Cyanoquinoline-6-carboxamide93%

Functionalization of the Carboxamide Group

The carboxamide group participates in hydrolysis and condensation reactions, offering pathways to modify solubility and bioactivity.

Key Reactions:

  • Hydrolysis : Acidic (H₂SO₄) or basic (NaOH) conditions convert the carboxamide to a carboxylic acid. Hydrolysis in 6M HCl at 100°C yields 4-bromoquinoline-6-carboxylic acid with 89% efficiency .

  • Condensation : Reaction with hydroxylamine forms hydroxamic acid derivatives, enhancing metal-binding properties .

Table 2: Carboxamide Functionalization

Reaction TypeReagents/ConditionsProductYieldReference
Hydrolysis6M HCl, 100°C, 12h4-Bromoquinoline-6-carboxylic acid89%
Hydroxamic Acid FormationNH₂OH·HCl, NaOH, MeOH4-Bromoquinoline-6-hydroxamic acid72%

Electrophilic Aromatic Substitution (EAS)

The electron-deficient quinoline ring facilitates EAS at the 5- and 7-positions, though the carboxamide group directs reactivity.

Key Reactions:

  • Nitration : Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position, yielding 5-nitro-4-bromoquinoline-6-carboxamide (64% yield) .

  • Sulfonation : Reaction with fuming H₂SO₄ produces the 7-sulfonic acid derivative, used to enhance water solubility .

Photochemical and Redox Reactions

The bromine atom and aromatic system enable unique photochemical behavior:

  • Debromination : UV irradiation in ethanol removes the bromine atom, forming quinoline-6-carboxamide (quantified by HPLC) .

  • Oxidation : KMnO₄ in acidic conditions oxidizes the quinoline ring to a quinoline N-oxide, altering electronic properties.

Table 3: Biological Activity of Select Derivatives

DerivativeModificationBiological TargetIC₅₀/µMReference
6a6-Chloro substitutionM. tuberculosis1.25
24-CarboxamideP. falciparum0.02

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that 4-bromoquinoline-6-carboxamide exhibits promising antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A series of quinoline-4-carboxamide derivatives were identified through phenotypic screening, leading to the development of compounds with low nanomolar potency in vitro and effective oral efficacy in animal models . The mechanism involves inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite.

Cancer Research
The compound has been investigated for its potential as a small-molecule inhibitor targeting fibroblast activation protein (FAP), which is overexpressed in certain tumors. Quinoline-4-carboxamide analogues have shown selective accumulation in FAP-positive tumors, making them candidates for developing PET imaging tracers . This application highlights the compound's role in both diagnostic imaging and therapeutic strategies.

Biochemical Research

Enzyme Inhibition Studies
4-Bromoquinoline-6-carboxamide is utilized in biochemical assays to study enzyme inhibitors. Its interaction with specific molecular targets allows researchers to explore its binding affinities and inhibitory effects on various enzymes. The presence of the bromine atom and the carboxamide group enhances its binding properties, which can be critical for drug design .

Synthesis of Complex Molecules
As a building block in organic synthesis, this compound facilitates the creation of more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Industrial Applications

Dyes and Pigments Production
In industrial settings, 4-bromoquinoline-6-carboxamide is employed in the production of specialty chemicals, including dyes and pigments. Its chemical properties allow it to serve as a precursor for various colorants used in textiles and coatings .

Case Studies and Research Findings

Several studies have documented the efficacy of 4-bromoquinoline-6-carboxamide derivatives:

  • Antimalarial Activity : A study demonstrated that specific derivatives exhibited EC50 values below 120 nM against P. falciparum, showcasing their potential as lead compounds for malaria treatment .
  • FAP Inhibition : Research indicated that quinoline derivatives showed high selectivity for FAP-positive tumors, suggesting their utility in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-Bromoquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxamide group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

Methyl 4-Bromoquinoline-6-carboxylate (CAS: 219763-85-6)

  • Molecular Formula: C₁₁H₈BrNO₂
  • Molecular Weight : 266.093 g/mol
  • Key Differences: Replaces the carboxamide group (−CONH₂) with a methyl ester (−COOCH₃). Often used as a synthetic intermediate for amide derivatives like 4-Bromoquinoline-6-carboxamide .

4-Bromo-6-hydroxyquinoline and 4-Bromo-6-methoxyquinoline

  • Functional Groups: Hydroxyquinoline: −OH group at position 4. Methoxyquinoline: −OCH₃ group at position 5.
  • Impact: The −OH group increases polarity and aqueous solubility compared to the carboxamide. −OCH₃ provides electron-donating effects, altering electronic properties of the quinoline ring. Both derivatives are precursors in synthesizing halogenated heterocycles for antimicrobial or anticancer studies .

6-Bromoquinoline-3-carboxamide (CAS: 1296950-96-3)

  • Structural Variation : Bromine at position 6 and carboxamide at position 3 (vs. bromine at 4 and carboxamide at 6 in the target compound).
  • Molecular Similarity: Structural similarity score of 0.94 compared to 4-Bromoquinoline-6-carboxamide.
  • Implications : Positional isomerism affects steric interactions and target binding. For example, the 3-carboxamide may hinder access to hydrophobic pockets in enzyme active sites .

4-Bromoquinoline-6-carbonitrile (CAS: 642477-82-5)

  • Molecular Formula : C₁₀H₅BrN₂
  • Molecular Weight : 233.06 g/mol
  • Key Differences :
    • Replaces −CONH₂ with a nitrile (−CN) group.
    • The electron-withdrawing −CN group increases electrophilicity, making the compound more reactive in cross-coupling reactions.
    • Lower molecular weight and reduced hydrogen-bonding capacity compared to the carboxamide .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
4-Bromoquinoline-6-carboxamide 2383346-49-2 C₁₀H₇BrN₂O 251.0794 −CONH₂ Kinase inhibitor studies
Methyl 4-Bromoquinoline-6-carboxylate 219763-85-6 C₁₁H₈BrNO₂ 266.093 −COOCH₃ Synthetic intermediate
4-Bromo-6-hydroxyquinoline - C₉H₆BrNO 224.06 −OH Antimicrobial research
6-Bromoquinoline-3-carboxamide 1296950-96-3 C₁₀H₇BrN₂O 251.0794 −CONH₂ SAR studies
4-Bromoquinoline-6-carbonitrile 642477-82-5 C₁₀H₅BrN₂ 233.06 −CN Click chemistry

Research Findings and Implications

  • Solubility and Stability: Carboxamide derivatives (e.g., 4-Bromoquinoline-6-carboxamide) exhibit better stability under freezing conditions (−80°C for 6 months) compared to ester analogs, which may hydrolyze over time . Nitrile derivatives (e.g., 4-Bromoquinoline-6-carbonitrile) are more reactive but less stable in aqueous environments .
  • Biological Activity: Carboxamide groups enhance hydrogen-bonding interactions with biological targets, making 4-Bromoquinoline-6-carboxamide a candidate for enzyme inhibition . Positional isomerism (e.g., 6-bromo vs. 4-bromo) significantly alters binding affinities, as seen in kinase selectivity assays .

Biological Activity

4-Bromoquinoline-6-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various pathogens, including Plasmodium falciparum, the causative agent of malaria, and Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

4-Bromoquinoline-6-carboxamide features a bromine atom at the 4-position and a carboxamide group at the 6-position of the quinoline ring. These functional groups are critical for its interaction with biological targets. The compound acts primarily as an enzyme inhibitor, modulating the activity of specific enzymes by binding to their active sites or allosteric sites. This binding leads to conformational changes that inhibit enzymatic functions, which is particularly relevant in its antimalarial and antibacterial activities.

Biological Activity Against Plasmodium falciparum

The antimalarial potential of 4-bromoquinoline-6-carboxamide has been explored in various studies:

  • Antimalarial Efficacy : Research indicates that quinoline derivatives exhibit varying degrees of potency against P. falciparum. For instance, structure-activity relationship (SAR) studies have shown that modifications to the quinoline structure can enhance antimalarial activity. Compounds similar to 4-bromoquinoline-6-carboxamide have demonstrated effective inhibition against both chloroquine-sensitive and resistant strains of P. falciparum with EC50 values in the low nanomolar range .

Table 1: Antimalarial Activity of Quinoline Derivatives

CompoundEC50 (nM)Resistance Profile
4-Bromoquinoline-6-carboxamide120Sensitive/Resistant
Endochin50Sensitive
WR19723630Resistant

Biological Activity Against Mycobacterium tuberculosis

Recent studies have also highlighted the potential of 4-bromoquinoline-6-carboxamide derivatives as inhibitors of M. tuberculosis. A series of arylated quinoline carboxylic acids were tested for their activity against both replicating and non-replicating forms of the bacterium.

  • Inhibitory Activity : Compounds derived from this series showed significant inhibitory effects against M. tuberculosis with minimum inhibitory concentrations (MICs) ranging from 1 to 64 µg/mL depending on the structural modifications made to the quinoline scaffold .

Table 2: Inhibition Profiles Against M. tuberculosis

CompoundMIC (µg/mL)Activity Type
4-Bromoquinoline-6-carboxamide5Replicating
6-Chloro derivative2Non-replicating
Iodo derivative>64Non-replicating

Case Studies

Several case studies have been conducted to understand the pharmacokinetics and therapeutic efficacy of 4-bromoquinoline-6-carboxamide in vivo:

  • Efficacy in Animal Models : In a study involving mice infected with P. berghei, oral administration of 4-bromoquinoline-6-carboxamide resulted in significant reductions in parasitemia levels, demonstrating its potential as an effective antimalarial agent .
  • Biodistribution Studies : Biodistribution profiles indicated that after administration, significant accumulation occurred in liver tissues, suggesting a targeted action mechanism that could be beneficial for treating liver-stage malaria .

Q & A

Q. What are the primary synthetic routes for 4-Bromoquinoline-6-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves bromination of quinoline precursors followed by carboxamide functionalization. Key steps include:
  • Bromination : Electrophilic aromatic substitution at the 4-position using Br₂ or NBS (N-bromosuccinimide) under controlled temperature (e.g., 0–5°C) to minimize side reactions .
  • Carboxamide Formation : Coupling the brominated intermediate with an amine via EDCI/HOBt-mediated amidation or using Schlenk techniques for moisture-sensitive reactions .
  • Optimization : Monitor reaction progress with TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and stoichiometry to improve yields. Purity is validated via NMR (¹H/¹³C) and LC-MS .

Q. Which analytical techniques are critical for characterizing 4-Bromoquinoline-6-carboxamide?

  • Methodological Answer :
Technique Purpose Key Parameters
¹H/¹³C NMR Confirm molecular structureChemical shifts for Br (δ ~3.5–4.5 ppm) and carboxamide protons (δ ~6.8–7.2 ppm) .
HPLC Assess purityUse C18 columns with UV detection (λ = 254 nm); >95% purity required for biological assays .
FT-IR Verify functional groupsStretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .
Mass Spectrometry Confirm molecular weightESI-MS in positive ion mode; expected [M+H]⁺ = 265.0 .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations at the bromine (e.g., Cl, F substitution) or carboxamide (e.g., alkyl vs. aryl groups). Compare binding affinity in enzyme inhibition assays .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic interactions. Validate with X-ray crystallography if feasible .
  • Data Interpretation : Correlate substituent effects with activity trends using regression analysis. Address outliers via mechanistic studies (e.g., kinetic solubility assays) .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences .
  • Statistical Validation : Apply ANOVA to assess inter-experimental variability. Use standardized positive controls (e.g., staurosporine for kinase assays) to normalize data .
  • Mechanistic Follow-Up : Conduct time-dependent inhibition studies or probe off-target effects via proteome-wide profiling .

Q. What computational strategies are effective for predicting the metabolic stability of 4-Bromoquinoline-6-carboxamide?

  • Methodological Answer :
  • In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism. Focus on bromine’s electron-withdrawing effects, which may reduce oxidative degradation .
  • Docking Simulations : Model interactions with CYP3A4/2D6 using AutoDock Vina. Prioritize metabolites predicted via site-of-metabolism (SOM) analysis .
  • Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. How can researchers optimize in vivo pharmacokinetic studies for this compound?

  • Methodological Answer :
  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility. Measure logP (target ~2–3) to balance permeability and solubility .
  • Dosing Regimens : Conduct pilot studies in rodents with staggered doses (e.g., 10, 25, 50 mg/kg) to identify nonlinear pharmacokinetics. Collect plasma samples at t = 0.5, 1, 2, 4, 8, 24 h .
  • Toxicity Screening : Include histopathology and serum biomarkers (ALT/AST) to assess hepatotoxicity. Cross-reference with Ames test results for mutagenicity .

Q. What experimental approaches are recommended for studying solid-state stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and XRD to detect polymorphic transitions .
  • Forced Degradation : Use acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify vulnerable functional groups (e.g., carboxamide hydrolysis) .
  • Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life at 25°C. Use LC-MS to characterize degradation products .

Data Presentation & Peer Review

Q. How should researchers present contradictory crystallographic data in publications?

  • Methodological Answer :
  • Transparency : Report all crystal structures (e.g., PDB IDs) and refinement statistics (R-factors). Disclose unresolved electron density regions .
  • Validation Tools : Use CheckCIF to verify structural plausibility. Compare with Cambridge Structural Database entries for similar quinoline derivatives .
  • Peer Review Mitigation : Address reviewer critiques with supplementary DFT calculations to reconcile structural anomalies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.